molecular formula C3H7NO3 B13826033 (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid

(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid

Cat. No.: B13826033
M. Wt: 107.10 g/mol
InChI Key: BMYNFMYTOJXKLE-MVPYEHFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen, making it a valuable tool in various scientific research fields. The compound’s unique structure allows it to be used in studies involving isotopic labeling, stereochemistry, and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid typically involves the use of chiral catalysts and deuterated reagents. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst, which ensures the correct stereochemistry of the final product . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity and yield. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a suitable precursor . This method is environmentally friendly and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a keto derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of a chloro derivative.

Scientific Research Applications

(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the rate of biochemical reactions due to the kinetic isotope effect, which can be used to study reaction mechanisms and enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-hydroxy-2-amino-4-methylpentanoic acid: Similar structure but lacks deuterium atoms.

    (2S,3R)-3-amino-2-hydroxy-4-methylpentanoic acid: Different stereochemistry at one carbon center.

    (2S,3S)-3-amino-2-hydroxybutanoic acid: Similar structure but lacks deuterium atoms.

Uniqueness

The presence of deuterium atoms in (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid makes it unique compared to its non-deuterated analogs. This isotopic labeling provides valuable insights into reaction mechanisms and metabolic pathways that cannot be obtained with non-deuterated compounds .

Properties

Molecular Formula

C3H7NO3

Molecular Weight

107.10 g/mol

IUPAC Name

(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2-

InChI Key

BMYNFMYTOJXKLE-MVPYEHFYSA-N

Isomeric SMILES

[H][C@]([2H])([C@@]([2H])(C(=O)O)O)N

Canonical SMILES

C(C(C(=O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.